Trimethylsilyl methacrylate

Description

The exact mass of the compound (Trimethylsilyl)methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25499-03-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5074002 | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13688-56-7 | |

| Record name | Trimethylsilyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl Methacrylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) methacrylate (B99206) (TMSMA) is a versatile monomer utilized in the synthesis of a variety of silicon-containing polymers. Its unique structure, combining a reactive methacrylate group with a protective trimethylsilyl moiety, allows for controlled polymerization and subsequent deprotection to yield functionalized polymers. This guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of TMSMA, along with detailed experimental protocols for its synthesis and characterization.

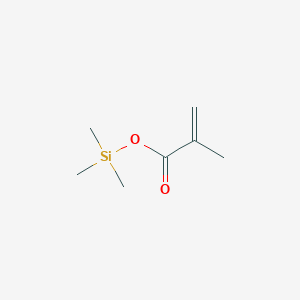

Chemical Structure

Trimethylsilyl methacrylate consists of a methacrylate group esterified with a trimethylsilyl group. The trimethylsilyl group acts as a protecting group for the carboxylic acid of methacrylic acid.

Molecular Formula: C7H14O2Si

SMILES string: CC(=C)C(=O)O--INVALID-LINK--(C)C

InChI key: PGQNYIRJCLTTOJ-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 158.27 g/mol |

| Appearance | Colorless to slightly yellow liquid[1] |

| Density | 0.888 - 0.89 g/mL at 25 °C[1][2][3] |

| Boiling Point | 146.824 °C at 760 mmHg[1], 51-51.5 °C at 20 mmHg[2][3] |

| Flash Point | 30.079 °C[1], 32 °C (closed cup) |

| Refractive Index | n20/D 1.415[1][2][3] |

| Vapor Pressure | <5 mmHg at 25 °C[1] |

| Storage Temperature | 2-8°C[1] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons of the methacrylate group, the methyl protons of the methacrylate group, and the protons of the trimethylsilyl group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.5 - 6.1 | m | Vinyl protons (CH2=) |

| ~1.9 | s | Methyl protons (-C(CH3)=) |

| ~0.2 | s | Trimethylsilyl protons (-Si(CH3)3) |

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~166 | Carbonyl carbon (C=O) |

| ~137 | Quaternary vinyl carbon (-C(CH3)=) |

| ~125 | Methylene vinyl carbon (CH2=) |

| ~18 | Methyl carbon (-C(CH3)=) |

| ~ -1 | Trimethylsilyl carbons (-Si(CH3)3) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the carbonyl group of the ester and the Si-C and Si-O bonds of the trimethylsilyl group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O stretching (ester) |

| ~1638 | C=C stretching (alkene)[4] |

| ~1250 | Si-CH3 deformation[5] |

| ~840 | Si-C stretching[5] |

| ~1160 | C-O-Si stretching |

Reactivity and Polymerization

This compound is a valuable monomer in polymer synthesis due to its ability to undergo polymerization through its methacrylate group. The trimethylsilyl group can be subsequently hydrolyzed to yield poly(methacrylic acid).

Free-Radical Polymerization

This compound can be polymerized via free-radical polymerization using initiators such as azobisisobutyronitrile (AIBN).[6] This method allows for the synthesis of well-defined polymers.[7]

Caption: Simplified workflow of TMSMA polymerization and deprotection.

Controlled Radical Polymerization

Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined block copolymers containing this compound with controlled molecular weights and narrow polydispersities.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methacrylic acid with a silylating agent like chlorotrimethylsilane (B32843) in the presence of a base.

Materials:

-

Methacrylic acid

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methacrylic acid and triethylamine in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer under an inert atmosphere.

-

The flask is cooled in an ice bath.

-

Chlorotrimethylsilane is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The resulting triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of TMSMA.

Characterization Protocols

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[8]

¹H NMR Acquisition: A proton NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).[8] Standard parameters are used, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[8]

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum.[8]

Sample Preparation: A small drop of the purified liquid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between two KBr plates.[8]

Data Acquisition: The spectrum is recorded over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[8] A background spectrum of the clean ATR crystal is recorded first.[8]

Safety Information

This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[9] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[10][11] Store in a cool, dry, well-ventilated area away from sources of ignition.[10][12]

Conclusion

This compound is a key monomer in the field of polymer chemistry, offering a convenient route to the synthesis of functionalized polymers. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists in various disciplines, including materials science and drug development. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 13688-56-7 [chemicalbook.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis and purification of Trimethylsilyl methacrylate

An In-depth Technical Guide to the Synthesis and Purification of Trimethylsilyl (B98337) Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl methacrylate (TMSMA) is a versatile monomer and a crucial intermediate in organic synthesis and polymer chemistry. Its utility stems from the trimethylsilyl group acting as a protecting group for the carboxylic acid functionality of methacrylic acid, allowing for a wide range of polymerization and modification reactions that are otherwise incompatible with acidic protons.[1] This guide provides a comprehensive overview of the primary synthesis routes for TMSMA, detailed purification protocols, and relevant quantitative data to assist researchers in its effective preparation and use.

Synthesis Methodologies

The synthesis of this compound typically involves the silylation of methacrylic acid. Two prevalent methods are employed, differing by the choice of silylating agent: Trimethylchlorosilane (TMCS) in the presence of a base, and Hexamethyldisilazane (B44280) (HMDS).

Synthesis via Trimethylchlorosilane (TMCS) and Triethylamine (B128534)

This method is a common and effective route for silylating carboxylic acids. Methacrylic acid is reacted with trimethylchlorosilane, and a tertiary amine base, typically triethylamine (TEA), is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Reaction Scheme: Methacrylic Acid + Trimethylchlorosilane --(Triethylamine)--> this compound + Triethylamine Hydrochloride

-

Preparation : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methacrylic acid (1.0 equivalent).

-

Solvent and Base Addition : Add a suitable anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂) or N,N-dimethylformamide (DMF). Add triethylamine (2.0-2.3 equivalents) to the flask via syringe.

-

Silylating Agent Addition : While stirring the mixture, add freshly distilled trimethylsilyl chloride (1.2-1.3 equivalents) dropwise using a syringe or an addition funnel. An exothermic reaction may be observed.

-

Reaction : Heat the reaction mixture in an oil bath to a temperature of 60-80°C.

-

Monitoring : Monitor the reaction for 12-24 hours. Progress can be tracked by taking small aliquots and analyzing them via Gas Chromatography (GC) or by quenching with methanol (B129727) and analyzing for the disappearance of methacrylic acid.

-

Work-up : After cooling to room temperature, the triethylamine hydrochloride salt precipitate is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of anhydrous solvent to recover any trapped product.

-

Solvent Removal : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

Synthesis via Hexamethyldisilazane (HMDS)

Using Hexamethyldisilazane is an advantageous alternative as the only byproduct is ammonia (B1221849) gas, which simplifies the work-up procedure.[3] This reaction can be performed neat or with a catalyst.[3][4]

Reaction Scheme: 2 Methacrylic Acid + Hexamethyldisilazane --> 2 this compound + Ammonia

-

Preparation : In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet (to vent ammonia safely), add methacrylic acid (2.0 equivalents).

-

Reagent Addition : Add hexamethyldisilazane (1.0 equivalent) to the flask.

-

Inhibitor : Add a polymerization inhibitor, such as Butylated hydroxytoluene (BHT), at a concentration of approximately 500 ppm.

-

Reaction : Gently heat the mixture to 50-70°C with stirring. The evolution of ammonia gas indicates the reaction is proceeding.

-

Monitoring : The reaction is typically complete within 2-4 hours. The completion can be monitored by the cessation of ammonia evolution or by GC analysis of an aliquot.

-

Work-up : Once the reaction is complete, the crude product is ready for purification without the need for filtration.

Purification

The primary method for purifying this compound is vacuum distillation .[5] This technique is essential to separate the product from unreacted starting materials, byproducts, and any non-volatile impurities. Due to the tendency of methacrylate monomers to polymerize at elevated temperatures, distillation must be performed under reduced pressure and in the presence of a polymerization inhibitor.[5]

-

Apparatus Setup : Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

-

Inhibitor Addition : Add a polymerization inhibitor (e.g., BHT, ~500 ppm) to the crude TMSMA in the distillation flask.

-

Distillation : Gradually reduce the pressure to approximately 20 mmHg.

-

Heating : Gently heat the distillation flask using an oil bath.

-

Fraction Collection : Collect the fraction that distills at 51-52°C under 20 mmHg pressure. The receiver flask should be cooled to prevent loss of the volatile product.

-

Storage : The purified TMSMA should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) with an inhibitor to ensure stability.

Data Presentation

Quantitative data for the synthesis and properties of this compound are summarized below.

Table 1: Reaction Parameters and Typical Yields

| Parameter | Synthesis via TMCS/TEA | Synthesis via HMDS |

| Stoichiometry | MA (1), TMCS (1.2-1.3), TEA (2.0-2.3) | MA (2), HMDS (1) |

| Solvent | Dichloromethane or DMF | None (Neat) |

| Temperature | 60-80°C[2] | 50-70°C |

| Reaction Time | 12-24 hours[2] | 2-4 hours |

| Typical Yield | > 90% | > 95% |

Table 2: Physical and Chemical Properties of TMSMA

| Property | Value |

| Appearance | Colorless Liquid |

| Purity (Typical) | >98% (GC) |

| Molecular Formula | C₇H₁₄O₂Si |

| Molecular Weight | 158.27 g/mol |

| Boiling Point | 51-51.5 °C at 20 mmHg |

| Density | 0.89 g/mL at 25 °C |

| Refractive Index | n20/D 1.415 |

| Inhibitor | ~500 ppm BHT is commonly added |

Visualizations

Signaling Pathways and Workflows

Caption: Reaction pathways for the synthesis of TMSMA.

Caption: Experimental workflow for TMSMA synthesis and purification.

References

Trimethylsilyl Methacrylate: A Technical Guide for Advanced Research

For Immediate Release

This technical whitepaper provides a comprehensive overview of Trimethylsilyl (B98337) Methacrylate (B99206) (TMSMA), a versatile monomer crucial for the development of advanced materials in the biomedical and drug delivery fields. Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and applications of TMSMA, with a focus on its role in creating innovative polymers for sophisticated applications.

Core Compound Identification

CAS Number: 13688-56-7

Molecular Formula: C₇H₁₄O₂Si

Molecular Weight: 158.27 g/mol

Physicochemical and Quantitative Data

The following table summarizes the key physical and chemical properties of Trimethylsilyl Methacrylate, providing essential data for experimental design and implementation.

| Property | Value |

| Appearance | Colorless to slightly yellow liquid |

| Density | 0.89 g/mL at 25 °C |

| Boiling Point | 51-51.5 °C at 20 mmHg |

| Refractive Index | n20/D 1.415 |

| Vapor Pressure | <5 mmHg at 25 °C |

| Flash Point | 32 °C (closed cup) |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the reaction of a silylated alcohol with methacryloyl chloride. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of 2-Trimethylsilyl-2-propyl Methacrylate

This protocol outlines the synthesis of a related compound, 2-trimethylsilyl-2-propyl methacrylate, which follows a similar principle to other silylated methacrylates.

Materials:

-

2-Trimethylsilyl-2-propanol

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., 1.5M solution)

-

Methacryloyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl) solution, aqueous

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

Dissolve 2-trimethylsilyl-2-propanol (93 mmol) in 100 ml of anhydrous THF in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add n-butyllithium (102.3 mmol) to the solution. After the addition, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back down to 0°C.

-

Slowly add methacryloyl chloride (111.6 mmol) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 10 minutes.

-

Heat the reaction mixture to 50°C and maintain stirring for 1 hour.

-

Remove the THF solvent using a rotary evaporator.

-

Quench the reaction by adding an aqueous solution of NH₄Cl.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic extracts and wash them with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure to yield the final product.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-trimethylsilyl-2-propyl methacrylate.

Applications in Research and Development

This compound is a valuable monomer in polymer chemistry, particularly for applications requiring high oxygen permeability and biocompatibility.

Biomedical Devices: Contact Lenses

Polymers and copolymers of silylated methacrylates are extensively used in the contact lens industry. The incorporation of silicon-containing monomers like 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS) significantly enhances the oxygen permeability of hydrogel lenses, which is critical for maintaining corneal health during extended wear.[2] These materials allow for the design of soft, flexible lenses that are comfortable for the user while ensuring adequate oxygen supply to the eye.[2][3]

Tissue Engineering and Regenerative Medicine

In the field of tissue engineering, polymers derived from silylated methacrylates are used to create scaffolds that support cell growth and tissue regeneration. For instance, hybrids of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) and polyhedral oligomeric silsesquioxanes (POSS) have been synthesized to form macroporous scaffolds. These scaffolds are designed to mimic the extracellular matrix, providing a suitable environment for bone replacement and repair.[4] The polymerization of TMSPMA can be controlled using techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymer architectures for these applications.[4]

Drug Delivery Systems

While this compound itself is not typically a drug delivery agent, the polymers synthesized from it can be designed as carriers for therapeutic agents. The ability to copolymerize silylated methacrylates with functional monomers allows for the creation of materials with specific properties, such as stimuli-responsiveness or targeted delivery capabilities. For example, copolymers of methacrylic acid and this compound can be used to create pH-sensitive systems.[5]

Experimental Protocols for Polymerization and Characterization

Atom Transfer Radical Polymerization (ATRP) of TMSPMA

Materials:

-

3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

-

Ethanolic solution

Procedure:

-

Prepare an ethanolic solution of TMSPMA.

-

Add a photoinitiator (2 wt%) to the solution.

-

For scaffold fabrication, inject the resulting solution into a template, such as a mold filled with granulated sugar.

-

Irradiate the sample with UV light (e.g., using a BlueWave® 75W UV Light Curing Spot Lamp) for a short duration (e.g., 5 seconds) to initiate polymerization.[4]

Characterization of Polymers

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Place a small drop of the purified liquid polymer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first for baseline correction.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified polymer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz). Use standard parameters and reference chemical shifts to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[6]

Polymerization and Characterization Workflow

Caption: General workflow for the polymerization and characterization of TMSPMA.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. mdpi.com [mdpi.com]

- 3. Silicone hydrogel composition and silicone hydrogel contact lenses made from the composition - Patent 2738221 [data.epo.org]

- 4. Synthesis and microstructural properties of the scaffold based on a 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid towards potential tissue engine ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10364B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Trimethylsilyl Methacrylate (TMSMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trimethylsilyl methacrylate (B99206) (TMSMA) monomer, a reactive chemical requiring careful management in a laboratory setting. The following sections detail the potential hazards, exposure control measures, and emergency procedures to ensure the safe use of this compound in research and development.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of TMSMA are summarized below.

| Property | Value | Reference |

| Chemical Formula | C7H14O2Si | [1] |

| Molecular Weight | 158.27 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 51-51.5 °C at 20 mmHg | [2] |

| Density | 0.89 g/mL at 25 °C | [2] |

| Vapor Pressure | <5 mmHg at 25 °C | |

| Flash Point | 32 °C (89.6 °F) - closed cup | |

| Refractive Index | n20/D 1.415 (lit.) | [2] |

Hazard Identification and Classification

TMSMA is a flammable liquid and can cause skin and eye irritation. It is also a potential skin sensitizer (B1316253) and may cause respiratory irritation.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Data

While specific toxicological data for Trimethylsilyl methacrylate is limited, data for the structurally related compound 3-(Trimethoxysilyl)propyl methacrylate is available and can provide an indication of potential toxicity.

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | > 2,000 mg/kg bw | [3][4] |

| Dermal | Rat | LD50 | > 2,000 mg/kg bw | [3] |

| Inhalation | Rat | LC50 (4 h) | > 2.28 mg/L air (dust/mist) | [3][4] |

| Eye Irritation | Rabbit | Draize test (24h) | 500 mg / Mild | [5] |

| Skin Irritation | Rabbit | Draize test (24h) | 500 mg / Mild | [5] |

Note: This data is for 3-(Trimethoxysilyl)propyl methacrylate and should be used as a conservative estimate for the toxicological properties of this compound. The toxicological properties of TMSMA have not been fully investigated.[6]

Experimental Protocols

Standard Handling Procedure

This protocol outlines the essential steps for safely handling TMSMA in a laboratory setting.

Spill Response Protocol

In the event of a TMSMA spill, a calm and systematic response is crucial to mitigate the hazard.

Stability and Reactivity

Understanding the stability and reactivity of TMSMA is critical for preventing hazardous situations.

-

Chemical Stability: Stable under normal conditions.[6]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moisture.[6] Polymerization can occur at elevated temperatures.[7]

-

Incompatible Materials: Strong oxidizing agents, acids, bases, alcohols, and finely powdered metals.[6][7][8]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and silicon dioxide.[6]

-

Hazardous Polymerization: May occur.[1][5] The substance may polymerize due to warming or heating under the influence of light, polymerization catalysts, and strong oxidants, which can be a fire or explosion hazard.

Exposure Controls and Personal Protection

Engineering Controls

-

Ventilation: Work with TMSMA should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Local exhaust ventilation should be used to control the emission of vapors at the source.

-

Eyewash and Safety Shower: An easily accessible eyewash station and safety shower must be available in the immediate work area.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure.

First Aid Measures

In the event of exposure to TMSMA, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention. | [9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [5][9] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. | [5][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][9] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[9] Avoid inhalation of vapor or mist. Use non-sparking tools.[9] Take precautionary measures against static discharges.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from sources of ignition. Store away from incompatible materials. The stabilizer is only effective in the presence of oxygen; do not store under an inert atmosphere.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment.[9] Ensure adequate ventilation. Remove all sources of ignition.[9]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5] Use spark-proof tools.

This guide is intended to provide comprehensive safety information for the handling of this compound monomer. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all recommended safety procedures. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | 13688-56-7 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. gelest.com [gelest.com]

- 8. watson-int.com [watson-int.com]

- 9. echemi.com [echemi.com]

Polymerization mechanisms of Trimethylsilyl methacrylate

An In-depth Technical Guide to the Polymerization Mechanisms of Trimethylsilyl (B98337) Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary polymerization mechanisms of Trimethylsilyl methacrylate (TMSMA), a versatile monomer utilized in the synthesis of advanced polymeric materials. The unique properties of the trimethylsilyl group offer a protective function for the carboxylic acid moiety, allowing for controlled polymerization and subsequent facile deprotection to yield poly(methacrylic acid). This guide details the core polymerization techniques, including free-radical, anionic, group transfer, and atom transfer radical polymerization, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers in polymer chemistry and drug development.

Free-Radical Polymerization

Free-radical polymerization of TMSMA is a common and straightforward method for producing poly(this compound) (PTMSMA). This technique can be initiated using thermal or photoinitiators. The polymerization of silyl (B83357) methacrylates, including TMSMA, can be influenced by the bulkiness of the silyl group, which affects the tacticity of the resulting polymer.

Conventional Free-Radical Polymerization

Conventional free-radical polymerization of TMSMA typically results in polymers with a broad molecular weight distribution. The process involves initiation, propagation, and termination steps.

Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (as a proxy for TMSMA)

A general procedure for bulk free-radical polymerization applicable to methacrylates is as follows:

-

Initiator Preparation: A solution of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP), is prepared in the monomer (e.g., 45 mg of BP per gram of MMA).[1]

-

Initiation: The monomer-initiator mixture is heated to a specific temperature (e.g., 60 °C for AIBN) to induce the decomposition of the initiator and the formation of primary radicals.[2]

-

Polymerization: The polymerization proceeds in bulk. The reaction can be monitored by observing the increase in viscosity or by techniques such as FT-IR spectroscopy to track the disappearance of the vinyl bond.[2]

-

Termination: The polymerization is terminated by cooling the reaction mixture. The resulting polymer is then purified, typically by precipitation in a non-solvent like methanol, followed by drying under vacuum.[3]

Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4] This is achieved by the addition of a RAFT agent, a thiocarbonylthio compound, to a conventional free-radical polymerization system.

Experimental Protocol: RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate (TBDMSMA) (as a proxy for TMSMA)

The following is a representative protocol for RAFT polymerization of a silyl methacrylate:

-

Reaction Setup: A solution of the monomer (e.g., TBDMSMA), a RAFT agent (e.g., cyanoisopropyl dithiobenzoate - CPDB), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene) is prepared in a Schlenk flask.

-

Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is then placed in a thermostated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.

-

Monitoring: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.

-

Termination and Purification: The polymerization is quenched by cooling and exposing the mixture to air. The polymer is then isolated by precipitation in a non-solvent.

Quantitative Data for RAFT Polymerization of TBDMSMA

The following table summarizes kinetic data for the free-radical polymerization of TBDMSMA, which is essential for understanding and modeling its RAFT polymerization.

| Temperature (°C) | kp (L·mol−1·s−1) | kt (L·mol−1·s−1) |

| 50 | - | - |

| 60 | - | 1.49 × 107 |

| 70 | - | - |

| 80 | - | 1.90 × 107 |

| Data adapted from a study on TBDMSMA polymerization.[5] |

Anionic Polymerization

Anionic polymerization of methacrylates can produce highly stereoregular polymers with narrow molecular weight distributions. For TMSMA, this method allows for the synthesis of well-defined PTMSMA, which can be a precursor to highly isotactic or syndiotactic poly(methacrylic acid).[6] The living nature of anionic polymerization also enables the synthesis of block copolymers.

Experimental Protocol: Anionic Polymerization of a Methacrylate Monomer

A general protocol for the anionic polymerization of a methacrylate is as follows:

-

Solvent and Monomer Purification: The solvent (e.g., THF or toluene) and the monomer must be rigorously purified to remove any protic impurities that would terminate the living polymerization.

-

Initiator: An organolithium initiator, such as sec-butyllithium (B1581126) (sBuLi), is often used. The presence of ligands like LiCl can improve the control over the polymerization of methacrylates.

-

Polymerization: The polymerization is typically carried out at low temperatures (e.g., -78 °C) under an inert atmosphere (e.g., argon). The initiator is added to the solvent, followed by the slow addition of the monomer.

-

Termination: The living polymer chains are terminated by the addition of a suitable agent, such as methanol.

-

Purification: The polymer is then precipitated in a non-solvent and dried.

Quantitative Data for Anionic Polymerization of Methacrylates

The success of anionic polymerization of methacrylates is highly dependent on the initiator and reaction conditions. For tert-butyl methacrylate (tBuMA), a structurally similar monomer, living polymerization can be achieved with sBuLi complexed with LiCl, yielding polymers with predictable molecular weights and narrow polydispersity indices (PDI < 1.2).

Group Transfer Polymerization (GTP)

Group transfer polymerization is a living polymerization technique particularly well-suited for methacrylate monomers. It utilizes a silyl ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst.[7]

Experimental Protocol: Group Transfer Polymerization of a Methacrylate Monomer

A representative procedure for GTP is as follows:

-

Reagent Purity: All reagents and glassware must be scrupulously dried, as GTP is sensitive to protic impurities.

-

Initiator and Catalyst: A common initiator is 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS). A nucleophilic catalyst, such as tetrabutylammonium (B224687) bibenzoate, is used.

-

Polymerization: The polymerization is typically conducted in a non-protic solvent like THF at room temperature. The monomer is added to a solution of the initiator and catalyst.

-

Termination: The reaction is terminated by the addition of methanol.

-

Purification: The polymer is isolated by precipitation.

While GTP is effective for many methacrylates, the polymerization of TMSMA can be slow due to the reactivity of the trimethylsilyl ester group with the nucleophilic catalyst, which can make the synthesis of high molecular weight polymers challenging.[6]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and robust method for controlled radical polymerization that can be applied to a wide range of monomers, including methacrylates.[8] It involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex.

Experimental Protocol: ATRP of a Methacrylate Monomer

A general protocol for the ATRP of a methacrylate is as follows:

-

Reaction Components: The reaction mixture consists of the monomer, an initiator (typically an alkyl halide like ethyl 2-bromoisobutyrate), a transition metal catalyst (e.g., Cu(I)Br), and a ligand (e.g., a bipyridine derivative).

-

Setup and Degassing: The components are placed in a Schlenk flask and the mixture is deoxygenated by freeze-pump-thaw cycles or by purging with an inert gas.

-

Polymerization: The reaction is carried out at a specific temperature (e.g., 90 °C) in bulk or in a suitable solvent.

-

Monitoring and Termination: The polymerization is monitored and terminated as described for RAFT polymerization.

-

Catalyst Removal: After polymerization, the copper catalyst is typically removed by passing the polymer solution through a column of neutral alumina. The polymer is then isolated by precipitation.

Quantitative Data for ATRP of Methyl Methacrylate (MMA)

The following table presents data from the ATRP of MMA, which serves as a good model for the polymerization of TMSMA.

| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Mn,exp | PDI |

| p-TSCl | CuBr/dNbipy | Diphenyl ether | 90 | 20,000 | 1.1 |

| p-TSCl | CuBr/dNbipy | Diphenyl ether | 90 | 180,000 | >1.5 |

| Data adapted from a study on MMA polymerization. dNbipy = 4,4′-di(5-nonyl)-2,2′-bipyridine.[9] |

Mechanistic Diagrams and Workflows

To visually represent the polymerization mechanisms and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. segla.com.au [segla.com.au]

- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 5. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients [mdpi.com]

- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 7. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Hydrolytic Stability of Trimethylsilyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) methacrylate (B99206) (TMSMA) is an organosilicon compound that possesses both a reactive methacrylate functionality and a hydrolytically sensitive trimethylsilyl ester group. This dual reactivity makes it a potentially interesting monomer in polymer synthesis for specialty materials. However, the inherent instability of the silyl (B83357) ester linkage in the presence of water is a critical consideration for its synthesis, storage, and application. The trimethylsilyl (TMS) group is well-known as a protecting group in organic synthesis, prized for its ease of installation and removal, the latter often being achieved through hydrolysis.[1]

This technical guide provides a comprehensive overview of the hydrolytic stability of Trimethylsilyl methacrylate. Due to the limited availability of direct quantitative kinetic data for TMSMA, this guide draws upon established principles of silyl ester and methacrylate chemistry, as well as data from analogous compounds, to provide a thorough understanding of its stability profile. We will delve into the mechanisms of hydrolysis, factors influencing degradation rates, and detailed experimental protocols for assessing its stability.

Chemical Stability and Hydrolysis Pathways

The TMSMA molecule has two primary sites susceptible to hydrolytic cleavage: the silyl ester linkage (Si-O-C) and, to a lesser extent, the methacrylate ester linkage (C-O-C). The silyl ester is significantly more labile and is the primary focus of this guide.[2]

Hydrolysis of the Trimethylsilyl Ester Linkage

The hydrolysis of the trimethylsilyl ester is the principal degradation pathway for TMSMA. Silyl esters are generally more susceptible to hydrolysis than silyl ethers due to the electron-withdrawing nature of the adjacent carbonyl group.[2] The stability of silyl protecting groups is largely dictated by the steric bulk of the substituents on the silicon atom.[1] The trimethylsilyl group, having the smallest substituents (methyl groups), is the most labile among the common silyl ethers and esters.[1][3]

The hydrolysis of the silyl ester can be catalyzed by both acids and bases.[4]

-

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and the silicon atom. A subsequent nucleophilic attack by water on the silicon atom leads to the cleavage of the Si-O bond, yielding methacrylic acid and trimethylsilanol (B90980) (TMSOH).[5]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This intermediate then breaks down to release the methacrylate carboxylate and trimethylsilanol.[4]

-

Neutral Conditions: While more stable at a neutral pH compared to acidic or basic conditions, hydrolysis can still occur, albeit at a slower rate, if water is present.[5]

Trimethylsilanol, the initial byproduct of hydrolysis, is unstable and readily undergoes condensation to form the more stable hexamethyldisiloxane (B120664) and water.[6]

Hydrolysis of the Methacrylate Ester Linkage

The ester group of the methacrylate moiety can also undergo hydrolysis, particularly under strong acidic or basic conditions, to yield a trimethylsilyl carboxylate and methanol (B129727).[7] However, this process is generally much slower than the cleavage of the silyl ester bond.

Degradation Products

The primary degradation products from the hydrolysis of this compound are:

-

Methacrylic acid

-

Trimethylsilanol (which further condenses to hexamethyldisiloxane and water)

Under conditions that also favor methacrylate ester hydrolysis, methanol and a corresponding silyl carboxylate could also be formed.

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of TMSMA is significantly influenced by several factors:

-

pH: The hydrolysis is slowest near neutral pH and is significantly accelerated under both acidic and basic conditions.[5]

-

Temperature: An increase in temperature generally accelerates the rate of hydrolysis.[6]

-

Solvent: Protic solvents, such as water and alcohols, facilitate hydrolysis. The reaction is best controlled in anhydrous aprotic solvents.[6]

-

Steric Hindrance: The trimethylsilyl group offers minimal steric protection to the silicon atom, contributing to its high reactivity with nucleophiles like water. Silyl esters with bulkier substituents, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), are significantly more stable.[1][2]

Quantitative Data Summary

Table 1: Relative Hydrolytic Stability of Common Silyl Ethers (Acid-Catalyzed)

| Silyl Ether | Relative Stability |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Data compiled from sources.[1] This table illustrates the exceptionally low stability of the TMS group compared to more sterically hindered silyl groups.

Visualizing Hydrolysis Pathways and Experimental Workflows

The following diagrams illustrate the key hydrolysis pathways and a general workflow for assessing stability.

Caption: Primary hydrolytic degradation pathway of this compound.

Caption: General workflow for assessing the hydrolytic stability of TMSMA.

Experimental Protocols

The following are adapted protocols for assessing the hydrolytic stability of TMSMA, based on methodologies used for other silyl compounds.[5][6] All handling should be performed under anhydrous conditions until the initiation of the hydrolysis experiment.

Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To quantitatively track the hydrolysis of TMSMA by monitoring the disappearance of the trimethylsilyl protons.

Materials:

-

This compound (TMSMA)

-

Deuterated solvent (e.g., D₂O, acetonitrile-d₃)

-

Appropriate buffer solutions for pH control

-

NMR spectrometer (400 MHz or higher)

-

NMR tubes

Procedure:

-

Prepare a stock solution of TMSMA in a dry, deuterated organic solvent (e.g., acetonitrile-d₃).

-

In an NMR tube, combine a known amount of the TMSMA stock solution with a buffered D₂O solution to achieve the desired pH and initial concentration.

-

Immediately acquire a ¹H NMR spectrum (Time = 0). The trimethylsilyl protons of TMSMA will appear as a sharp singlet around 0 ppm.

-

Incubate the NMR tube at a constant, controlled temperature.

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the TMSMA singlet peak.

-

Quantify the disappearance of the TMSMA peak over time relative to an internal standard or the solvent peak to determine the hydrolysis rate.[6]

Protocol 2: Monitoring Hydrolysis by FTIR Spectroscopy

Objective: To qualitatively monitor the hydrolysis of TMSMA by observing changes in characteristic infrared absorption bands.

Materials:

-

This compound (TMSMA)

-

Deionized water

-

Acid or base for pH adjustment

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Prepare an aqueous solution of TMSMA at the desired concentration and pH.

-

Acquire an initial FTIR spectrum immediately after preparation.

-

Monitor the reaction by acquiring spectra at regular time intervals.

-

Analyze the spectra for the following changes:

Protocol 3: Stability Assessment by GC-MS

Objective: To quantify the remaining TMSMA over time under specific hydrolytic conditions.

Materials:

-

This compound (TMSMA)

-

Buffered aqueous solutions

-

Anhydrous organic solvent for extraction (e.g., diethyl ether, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS instrument

Procedure:

-

Prepare a reaction mixture of TMSMA in a buffered aqueous solution in a sealed vial and incubate at a controlled temperature.

-

At specified time points, quench the hydrolysis by rapidly extracting an aliquot of the reaction mixture into a cold, anhydrous organic solvent.

-

Dry the organic extract thoroughly with a drying agent.

-

Analyze the organic extract by GC-MS to quantify the concentration of the remaining TMSMA.

-

Plot the concentration of TMSMA versus time to determine the degradation kinetics.

Conclusion

This compound is a highly moisture-sensitive compound due to the lability of its silyl ester bond. Its stability is critically dependent on pH, temperature, and the presence of protic solvents. Hydrolysis, which is the primary degradation pathway, is significantly accelerated in both acidic and basic environments, leading to the formation of methacrylic acid and trimethylsilanol (which subsequently forms hexamethyldisiloxane). For any application or research involving TMSMA, strict anhydrous conditions are imperative for its storage and handling to maintain its chemical integrity. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its stability under specific conditions relevant to their work.

References

An In-depth Technical Guide on the Reactivity of the Trimethylsilyl Protecting Group in Methacrylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the trimethylsilyl (B98337) (TMS) protecting group in the context of methacrylate (B99206) chemistry. The lability of the TMS group under various conditions is a critical factor in its application in polymer synthesis and modification, particularly in the development of advanced materials for drug delivery and biomedical devices. This document details the stability of TMS-protected methacrylates in acidic, basic, and nucleophilic environments, and under thermal and enzymatic stress. It further provides detailed experimental protocols for deprotection and presents quantitative data where available to guide reaction optimization.

Introduction to Trimethylsilyl Methacrylates

Trimethylsilyl (TMS) ethers are widely employed as protecting groups for hydroxyl functionalities in organic synthesis due to their ease of introduction and removal under mild conditions. In polymer chemistry, trimethylsilyl methacrylate (TMSMA) serves as a valuable monomer that, after polymerization, allows for the generation of methacrylic acid units through deprotection. This strategy is advantageous as it enables the polymerization of a protected monomer, avoiding the complications associated with the direct polymerization of acidic monomers. The resulting poly(methacrylic acid) polymers have wideranging applications, from pH-responsive drug delivery systems to dental materials.

Reactivity and Lability of the Trimethylsilyl Group

The silicon-oxygen bond in a trimethylsilyl ether is susceptible to cleavage by a variety of reagents and conditions. The reactivity of this bond is influenced by steric hindrance around the silicon atom and the electronic nature of the substituents. The TMS group, having three methyl groups, is one of the most labile silyl (B83357) ethers, making it suitable for applications where mild deprotection is required.

Acid-Catalyzed Hydrolysis

The TMS group is readily cleaved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water or another protic solvent on the silicon atom. The rate of acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the silyl group.

Relative Rates of Acid-Catalyzed Hydrolysis for Silyl Ethers: [1]

| Silyl Ether | Relative Rate of Hydrolysis |

| TMS | 1 |

| TES | 64 |

| TBS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

TES: Triethylsilyl, TBS: tert-Butyldimethylsilyl, TIPS: Triisopropylsilyl, TBDPS: tert-Butyldiphenylsilyl

Base-Catalyzed Hydrolysis

The TMS group is also susceptible to cleavage under basic conditions. The mechanism involves nucleophilic attack of a hydroxide (B78521) ion or other base on the silicon atom, forming a pentacoordinate silicon intermediate which then breaks down.

Relative Rates of Base-Catalyzed Hydrolysis for Silyl Ethers: [1]

| Silyl Ether | Relative Rate of Hydrolysis |

| TMS | 1 |

| TES | 10-100 |

| TBS | ~20,000 |

| TBDPS | ~20,000 |

| TIPS | 100,000 |

Studies on the alkaline hydrolysis of various methacrylates have shown that the reaction proceeds readily at room temperature.[3] For TMS-protected methacrylates, mild bases like potassium carbonate in methanol (B129727) are often sufficient to achieve complete deprotection.[4]

Fluoride-Mediated Cleavage

Fluoride (B91410) ions exhibit a very high affinity for silicon, making fluoride-based reagents particularly effective for the cleavage of silyl ethers. The reaction is typically fast and can be carried out under very mild conditions. Tetrabutylammonium fluoride (TBAF) is a commonly used fluoride source for this purpose.

Thermal Stability

The thermal stability of the TMS group in methacrylates is an important consideration for polymerization and processing. For instance, poly(2-trimethylsilyl-2-propyl methacrylate) is thermally stable up to approximately 200°C, above which thermolysis occurs.[1] Copolymers of 3-(trimethoxysilyl)propyl methacrylate have been shown to be stable up to 266-298°C in air.[5]

Enzymatic Stability

Information regarding the specific enzymatic cleavage of the TMS group from methacrylates is limited in the reviewed literature. However, the susceptibility of the ester linkage in the methacrylate backbone to enzymatic hydrolysis is a well-studied area, particularly in the context of biodegradable polymers for drug delivery. The lability of the TMS group under physiological conditions (near-neutral pH) is expected to be slow in the absence of specific enzymes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of TMS-protected methacrylate polymers.

Synthesis of Poly(this compound)

This protocol describes the free-radical polymerization of this compound (TMSMA).

Materials:

-

This compound (TMSMA), stabilized

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous toluene (B28343)

-

Methanol

-

Nitrogen gas supply

-

Schlenk flask and standard glassware

Procedure:

-

In a Schlenk flask, dissolve TMSMA (e.g., 10 g, 63.2 mmol) and AIBN (e.g., 0.104 g, 0.63 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with nitrogen and heat the reaction mixture in an oil bath at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 6-24 hours).

-

After the desired reaction time, cool the mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Deprotection of Poly(this compound)

This protocol is adapted from methods used for similar silyl-protected polymers.[2]

Materials:

-

Poly(this compound) (PTMSMA)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Dissolve PTMSMA (e.g., 1 g) in dioxane or THF (e.g., 20 mL).

-

Add a catalytic amount of 1 M HCl (e.g., 0.1 mL).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by FT-IR spectroscopy (disappearance of Si-CH₃ and Si-O peaks and appearance of a broad O-H stretch).

-

Once deprotection is complete, precipitate the resulting poly(methacrylic acid) by adding the solution to a non-solvent such as hexane (B92381) or diethyl ether.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

This protocol is based on general methods for silyl ether cleavage.[4]

Materials:

-

Poly(this compound) (PTMSMA)

-

Methanol

-

Potassium carbonate (K₂CO₃) or Sodium Methoxide (B1231860) (NaOMe)

-

Standard laboratory glassware

Procedure:

-

Dissolve PTMSMA (e.g., 1 g) in methanol (e.g., 20 mL).

-

Add a catalytic amount of potassium carbonate (e.g., 0.1 g) or sodium methoxide (e.g., 5 mol%).

-

Stir the mixture at room temperature and monitor the reaction by FT-IR or ¹H NMR spectroscopy.

-

Upon completion, neutralize the solution with a weak acid (e.g., acetic acid) if necessary.

-

Precipitate the polymer in a suitable non-solvent.

-

Collect the polymer by filtration, wash, and dry under vacuum.

Materials:

-

Poly(this compound) (PTMSMA)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Standard laboratory glassware

Procedure:

-

Dissolve PTMSMA (e.g., 1 g) in anhydrous THF (e.g., 20 mL) in a flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the 1 M TBAF solution (e.g., 1.1 equivalents per TMS group) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or spectroscopic methods.

-

Quench the reaction by adding water.

-

Extract the polymer into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the polymer by precipitation.

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow.

Caption: Acid-catalyzed deprotection of a TMS ether.

Caption: Base-catalyzed deprotection of a TMS ether.

Caption: Fluoride-mediated deprotection of a TMS ether.

Caption: General workflow for synthesis and deprotection.

Conclusion

The trimethylsilyl protecting group offers a versatile and highly reactive tool for the synthesis of well-defined methacrylate-based polymers. Its lability under a range of mild acidic, basic, and fluoride-mediated conditions allows for the controlled generation of methacrylic acid functionalities post-polymerization. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize TMS-protected methacrylates in the design and synthesis of advanced polymeric materials. Further research into the precise kinetics of deprotection under various conditions will enable even finer control over these systems, expanding their utility in sensitive applications such as drug delivery and regenerative medicine.

References

Solubility of Trimethylsilyl Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Trimethylsilyl (B98337) methacrylate (B99206) (TMSMA) in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility predictions based on physicochemical principles and provides detailed experimental protocols for researchers to determine precise solubility values for their specific applications.

Physicochemical Properties of Trimethylsilyl Methacrylate

This compound is a versatile monomer utilized in the synthesis of various silicon-containing polymers. Its solubility is primarily governed by its molecular structure, which features a non-polar trimethylsilyl group and a moderately polar methacrylate group.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂Si | |

| Molecular Weight | 158.27 g/mol | |

| Appearance | Clear, slightly yellow liquid | [1] |

| Density | 0.89 g/mL at 25 °C | |

| Boiling Point | 51-51.5 °C at 20 mmHg | [2] |

| Refractive Index | n20/D 1.415 | [2] |

| Vapor Pressure | <5 mmHg at 25 °C | [2] |

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound, being a relatively non-polar compound, is expected to be soluble in non-polar to moderately polar organic solvents.[3] Conversely, it is predicted to have low solubility or be immiscible with highly polar solvents. The following table summarizes the predicted qualitative solubility of TMSMA in a variety of organic solvents.

| Solvent | Polarity | Predicted Solubility |

| Non-Polar Solvents | ||

| Hexane | Very Low | Soluble / Miscible |

| Toluene | Low | Soluble / Miscible |

| Diethyl Ether | Low | Soluble / Miscible |

| Moderately Polar Solvents | ||

| Tetrahydrofuran (THF) | Moderate | Soluble / Miscible |

| Ethyl Acetate | Moderate | Soluble / Miscible |

| Acetone | Moderate | Soluble / Miscible |

| Dichloromethane (DCM) | Moderate | Soluble / Miscible |

| Polar Aprotic Solvents | ||

| Acetonitrile | High | Sparingly Soluble / Partially Miscible |

| Dimethylformamide (DMF) | High | Sparingly Soluble / Partially Miscible |

| Dimethyl Sulfoxide (DMSO) | High | Sparingly Soluble / Partially Miscible |

| Polar Protic Solvents | ||

| Methanol | High | Sparingly Soluble / Partially Miscible |

| Ethanol | High | Sparingly Soluble / Partially Miscible |

| Water | Very High | Insoluble / Immiscible |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

General Protocol for Qualitative Solubility (Miscibility Test)

This method is a rapid and straightforward approach to determine if a liquid is miscible or immiscible in a particular solvent.[4]

Materials:

-

This compound (TMSMA)

-

Selected organic solvents

-

Small test tubes or vials

-

Pipettes or droppers

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add TMSMA dropwise to the solvent, shaking the tube after each addition.

-

Continue adding TMSMA up to a total of 1 mL.

-

Observe the mixture after each addition and after the final addition.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Gravimetric Method for Quantitative Solubility (Shake-Flask Method)

This is a standard and reliable method for determining the saturation solubility of a solute in a solvent.[5]

Materials:

-

This compound (TMSMA)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of TMSMA to a known volume or mass of the selected organic solvent in a vial. An excess is ensured when a separate phase of TMSMA is visible.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). The time required may need to be determined empirically.

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the undissolved TMSMA has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved droplets.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Determine the mass of the transferred solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of TMSMA until a constant weight of the dissolved TMSMA is obtained.

-

Calculate the solubility as the mass of dissolved TMSMA per mass or volume of the solvent (e.g., in g/100 g of solvent or g/100 mL of solvent).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of TMSMA solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationship of TMSMA Solubility and Solvent Polarity

This diagram illustrates the predicted relationship between the polarity of an organic solvent and the solubility of this compound.

Caption: TMSMA Solubility vs. Solvent Polarity.

References

Commercial suppliers of high-purity Trimethylsilyl methacrylate

An In-depth Technical Guide to Commercial Suppliers of High-Purity Trimethylsilyl (B98337) Methacrylate (B99206) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of high-purity Trimethylsilyl methacrylate (TMSMA), a versatile monomer used in the synthesis of various polymers with applications in biomedical materials and drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, product specifications, and experimental protocols for quality control.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several chemical suppliers. The quality and specifications of the product can vary between suppliers, and it is crucial to select a grade that is appropriate for the intended application. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Number | Purity | Inhibitor | Formulation |

| Sigma-Aldrich | 347493 | 98% | 500 ppm BHT | Liquid[1][2][3][4] |

| Tokyo Chemical Industry (TCI) | T3293 | >98.0% (GC) | Stabilized with BHT | Colorless to Almost colorless clear liquid[5] |

| Santa Cruz Biotechnology | sc-254924 | - | - | Liquid[6] |

Note: Purity and inhibitor information for all suppliers may require consulting the certificate of analysis for a specific lot.

Experimental Protocols for Quality Control

Ensuring the purity and identity of this compound is critical for reproducible and reliable experimental outcomes. The following are detailed protocols for the characterization of TMSMA.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split injection mode with a split ratio of 50:1. Injector temperature set to 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Detector: FID temperature set to 280 °C.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 µL of sample in 1 mL of solvent).

-

Analysis: Inject 1 µL of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the this compound molecule.

Methodology:

-

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. Alternatively, a thin film can be prepared between two KBr plates.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be collected prior to sample analysis.

-

Key Spectral Features:

-

C=O stretch (ester): A strong absorption band around 1720-1700 cm⁻¹.

-

C=C stretch (alkene): An absorption band around 1638 cm⁻¹.[7][8]

-

Si-O-C stretch: A strong, broad absorption in the region of 1100-1000 cm⁻¹.

-

Si-(CH₃)₃ rock: A characteristic absorption around 840 cm⁻¹ and 760 cm⁻¹.

-

=C-H out-of-plane bend: An absorption band around 940 cm⁻¹.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-